(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a tert-butoxycarbonyl (Boc) protected amino group, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid typically involves multiple steps, including the protection of amino groups, selective functional group transformations, and purification processes One common approach is to start with a suitable amino acid precursor, which undergoes protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of the Boc-protected amino group allows for selective modification, which can be exploited to target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: Another Boc-protected amino acid derivative with a different side chain structure.
(2S,6R)-2-[(tert-Butyloxycarbonyl)amino]-6-[(benzyloxycarbonyl)amino]pimelic acid 1-methyl ester: A compound with similar protective groups but different functional groups and backbone structure.
Uniqueness
(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both Boc-protected and free amino groups provides versatility in synthetic modifications and biochemical interactions.
Properties
CAS No. |
2742623-55-6 |
---|---|
Molecular Formula |
C13H24N2O6 |
Molecular Weight |
304.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.